BenchChemオンラインストアへようこそ!

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride

Salt selection Molecular weight Stoichiometry

{1-[Amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride (CAS 1955515-58-8, MW 231.72 g/mol) is a bifunctional cyclobutyl-pyrazole building block featuring a hydroxymethyl handle and a secondary amine, supplied as a mono-hydrochloride salt. Its structure integrates a conformationally constrained cyclobutane ring with an N-methylpyrazole pharmacophore, providing a versatile scaffold for kinase inhibitor design, sigma receptor ligand elaboration, and fragment-based drug discovery.

Molecular Formula C10H18ClN3O
Molecular Weight 231.72 g/mol
Cat. No. B13249284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride
Molecular FormulaC10H18ClN3O
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(C2(CCC2)CO)N.Cl
InChIInChI=1S/C10H17N3O.ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;/h5-6,9,14H,2-4,7,11H2,1H3;1H
InChIKeyBRSCOPRVRFYXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol Hydrochloride Is a Strategic Research Intermediate


{1-[Amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride (CAS 1955515-58-8, MW 231.72 g/mol) is a bifunctional cyclobutyl-pyrazole building block featuring a hydroxymethyl handle and a secondary amine, supplied as a mono-hydrochloride salt [1]. Its structure integrates a conformationally constrained cyclobutane ring with an N-methylpyrazole pharmacophore, providing a versatile scaffold for kinase inhibitor design, sigma receptor ligand elaboration, and fragment-based drug discovery [2]. The mono-hydrochloride salt form confers distinct physicochemical and handling advantages over the corresponding dihydrochloride variant (CAS 1808436-98-7), particularly in controlling counterion stoichiometry during amide coupling and reductive amination sequences .

Why a Generic Pyrazole-Cyclobutyl Building Block Cannot Replace {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol Hydrochloride in Lead Optimization


In-class pyrazole-cyclobutyl analogs such as 1-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-amine (CAS 1500423-55-1) or (1-(1H-pyrazol-3-yl)cyclobutyl)methanol (CAS 2228570-93-0) lack either the hydroxymethyl functional handle, the N-methyl regioisomer, or the appropriate salt stoichiometry required for downstream synthetic elaboration . These structural omissions fundamentally alter hydrogen-bonding capacity, lipophilicity (ΔLogP up to 0.88 units), and reactivity in key transformations such as amide coupling, reductive amination, and nucleophilic substitution . Procuring a substitute without the hydroxymethyl group, for instance, eliminates the only primary alcohol handle necessary for late-stage diversification, while selecting the dihydrochloride salt instead of the mono-hydrochloride introduces an additional equivalent of HCl that can interfere with base-sensitive chemistries . The quantitative evidence below demonstrates that these differences are not cosmetic but directly impact experimental outcomes.

Quantitative Differentiation Evidence for {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol Hydrochloride Versus Closest Analogs


Salt Stoichiometry: Mono-HCl Versus Di-HCl Molecular Weight and Counterion Ratio

The mono-hydrochloride salt ({1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride, MW 231.72 g/mol) contains exactly one equivalent of HCl per molecule of free base, whereas the dihydrochloride analog (CAS 1808436-98-7, MW 268.18 g/mol) contains two equivalents [1]. This 36.46 g/mol difference in formula weight (a 15.7% reduction) directly influences molar calculations for stoichiometric reactions: for a 1 mmol scale amide coupling, 231.72 mg of mono-HCl is required compared to 268.18 mg of di-HCl . The mono-HCl form provides precise control over the acid/base stoichiometry, avoiding the second equivalent of HCl present in the di-HCl salt that can protonate basic amine nucleophiles during coupling or quench organometallic reagents .

Salt selection Molecular weight Stoichiometry Counterion control

Lipophilicity Shift: LogP Comparison with Des-Hydroxymethyl Analog

The target compound exhibits a LogP of 1.0043 (as reported by LeYan), reflecting the contribution of the hydroxymethyl group on the cyclobutane ring . In contrast, the des-hydroxymethyl analog 1-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-amine (CAS 1500423-55-1) has a reported LogP ranging from -0.12 (Chemsrc) to 0.36 (Fluorochem) . This yields a ΔLogP of approximately +0.64 to +0.88 log units for the target compound, indicating significantly higher lipophilicity. The increased LogP translates to an estimated 4.4- to 7.6-fold higher octanol/water partition coefficient, which affects membrane permeability predictions, chromatographic retention (HPLC), and solubility profiles during purification [1].

Lipophilicity LogP Physicochemical property Drug-likeness

Hydrogen Bond Donor/Acceptor Inventory for Synthetic Diversification

The target compound possesses 2 hydrogen bond donors (secondary amine NH2, hydroxymethyl OH) and 4 hydrogen bond acceptors (pyrazole N, amine N, hydroxyl O) [1]. The des-hydroxymethyl analog 1-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-amine has only 1 H-bond donor and 2 acceptors . The additional hydroxymethyl group provides a primary alcohol handle (pKa ~15-16) that can be selectively oxidized to a carboxylic acid, converted to a leaving group (mesylate/tosylate) for nucleophilic displacement, or used directly in Mitsunobu reactions—transformations impossible with the des-hydroxymethyl comparator. The secondary amine (estimated pKa ~8-9 for the conjugate acid) can be selectively protected (Boc, Fmoc) in the presence of the alcohol, or the alcohol can be silylated while leaving the amine free for further elaboration .

Hydrogen bonding Functional group Synthetic handle Derivatization

Regioisomeric Pyrazole Attachment: 4-Position Versus 3-Position

The target compound features the 1-methylpyrazole moiety attached at the 4-position via a methylene amino linker, whereas the comparator (1-(1H-pyrazol-3-yl)cyclobutyl)methanol (CAS 2228570-93-0) attaches the pyrazole directly at the 3-position without an amino linker or N-methyl group [1]. The 4-substituted regioisomer projects the cyclobutyl-amino-methanol vector from a different trajectory compared to the 3-substituted isomer, which can result in divergent binding poses within ATP-binding pockets of kinases. In the context of sigma-1 receptor ligands, cycloalkyl-annelated pyrazoles with 4-substitution patterns have demonstrated high affinity (pKi > 8) [2], while the 3-substituted analogs may exhibit different selectivity profiles. The N-methyl group on the target compound further distinguishes it from the NH-pyrazole comparator, reducing H-bond donor capacity at the pyrazole nitrogen .

Regiochemistry Pyrazole isomer Binding orientation Kinase inhibitor scaffold

Purity Specification and Batch-to-Batch Consistency

The target mono-hydrochloride is supplied at a minimum purity of 95% (HPLC) by reputable vendors, with Certificate of Analysis (CoA) available upon request . In contrast, the dihydrochloride salt (CAS 1808436-98-7) is offered at ≥95% purity but with different batch-release specifications and potentially different impurity profiles due to the additional HCl equivalent potentially arising from residual acid in the final salt formation step . The mono-HCl form, with its simpler stoichiometry, reduces the risk of variable HCl content between batches, which has been observed as a significant source of irreproducibility in salt-form building blocks . For procurement, specifying the mono-HCl salt ensures that 1.00 equivalent of HCl is present, compared to the di-HCl salt where the actual HCl content may range from 1.8 to 2.2 equivalents depending on the drying protocol.

Purity Quality control Reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol Hydrochloride


Sigma-1 Receptor Ligand Elaboration Using the Hydroxymethyl Handle

The hydroxymethyl group provides a synthetic anchor for attaching diverse pharmacophores via esterification, etherification, or oxidation to a carboxylic acid for amide coupling, enabling systematic structure-activity relationship (SAR) exploration of sigma-1 receptor ligands. This scaffold class has demonstrated pKi > 8 affinity, and the 4-substituted pyrazole regioisomer with N-methylation (as in the target compound) aligns with the optimized pharmacophore for sigma-1 selectivity over sigma-2 and hERG [1].

Kinase Inhibitor Fragment Growing with Controlled Salt Stoichiometry

The mono-HCl salt avoids the extra equivalent of HCl present in the dihydrochloride variant, which can interfere with Buchwald-Hartwig aminations or Suzuki couplings commonly used to elaborate the pyrazole core into ATP-competitive kinase inhibitors. The defined stoichiometry ensures that base consumption is predictable and that palladium catalysts are not poisoned by excess chloride .

Parallel Library Synthesis Exploiting Orthogonal Protection Strategies

The presence of both a primary amine (as HCl salt) and a primary alcohol permits sequential orthogonal protection: the amine can be Boc-protected directly from the hydrochloride by basification, while the alcohol can be silylated, enabling selective functionalization at either site. This dual-handle architecture allows the generation of diverse compound libraries from a single building block, accelerating hit-to-lead optimization .

Lipophilicity-Guided Lead Optimization with Predictable LogP Modulation

With a measured LogP of 1.0043, the target compound sits in an optimal range (LogP 0–3) for CNS drug-likeness. The des-hydroxymethyl analog (LogP ~0.12) may be too polar for blood-brain barrier penetration, while the addition of further lipophilic groups to the target scaffold can be titrated predictably. This makes the compound a superior starting point for CNS-targeted programs where LogP must be maintained between 1 and 3 .

Quote Request

Request a Quote for {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.